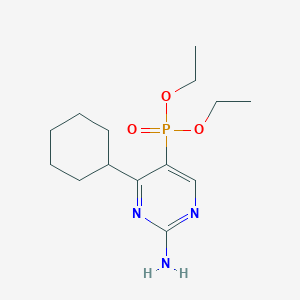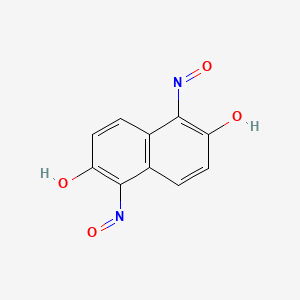
2,6-Di-tert-butyl-4-(4-nitroanilino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-(4-nitroanilino)phenol is an organic compound characterized by the presence of bulky tert-butyl groups and a nitroanilino substituent on a phenolic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-(4-nitroanilino)phenol typically involves the nitration of 2,6-Di-tert-butylphenol followed by the introduction of the anilino group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The subsequent introduction of the anilino group can be achieved through a nucleophilic substitution reaction using 4-nitroaniline.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di-tert-butyl-4-(4-nitroanilino)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The phenolic hydrogen can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2,6-Di-tert-butyl-4-(4-aminoanilino)phenol.
Substitution: Formation of various substituted phenolic derivatives.
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-(4-nitroanilino)phenol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized as an additive in polymers and resins to enhance stability and performance.
Mecanismo De Acción
The mechanism of action of 2,6-Di-tert-butyl-4-(4-nitroanilino)phenol involves its interaction with molecular targets such as enzymes and receptors. The bulky tert-butyl groups can influence the compound’s binding affinity and specificity, while the nitroanilino group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butylphenol: A related compound with antioxidant properties.
2,6-Di-tert-butyl-4-methylphenol: Known for its use as a food additive and preservative.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.
Uniqueness
2,6-Di-tert-butyl-4-(4-nitroanilino)phenol is unique due to the presence of both tert-butyl and nitroanilino groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
115870-84-3 |
|---|---|
Fórmula molecular |
C20H26N2O3 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-(4-nitroanilino)phenol |
InChI |
InChI=1S/C20H26N2O3/c1-19(2,3)16-11-14(12-17(18(16)23)20(4,5)6)21-13-7-9-15(10-8-13)22(24)25/h7-12,21,23H,1-6H3 |
Clave InChI |
NPGOMONAMDYFNX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tetrachloro[(trimethylsilyl)methylidene]tungsten](/img/structure/B14290543.png)



![3-[2-(Naphthalen-1-yl)ethenyl]-2H-1-benzopyran-2-one](/img/structure/B14290575.png)


![N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14290584.png)
![2-[(Pyridin-4-yl)methyl]-3,4,5,6,7,8-hexahydrophenanthren-1(2H)-one](/img/structure/B14290596.png)

![1-[4-(Dimethylamino)phenyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14290613.png)


